2-Ethyl-1-hexanethiol

描述

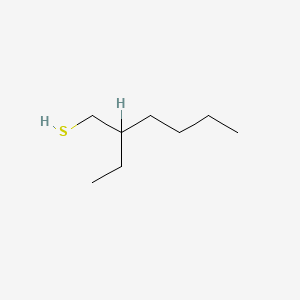

Structure

3D Structure

属性

IUPAC Name |

2-ethylhexane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18S/c1-3-5-6-8(4-2)7-9/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJMHYXRQZYNNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864041 | |

| Record name | 1-Hexanethiol, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid | |

| Record name | 2-Ethylhexanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/507/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

178.00 to 182.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Ethyl-1-hexanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041477 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in oil and alcohol | |

| Record name | 2-Ethylhexanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/507/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.817-0.827 | |

| Record name | 2-Ethylhexanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/507/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7341-17-5 | |

| Record name | 2-Ethyl-1-hexanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7341-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007341175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexanethiol, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexanethiol, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M9TA4S7BL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethyl-1-hexanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041477 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-40.00 to -39.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Ethyl-1-hexanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041477 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethyl-1-hexanethiol: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-1-hexanethiol, also known as 2-ethylhexyl mercaptan, is a versatile organosulfur compound with a distinct branched structure. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its relevance in research and materials science. The information is presented to be a valuable resource for professionals in chemistry, materials science, and related fields.

Chemical Structure and Identification

This compound is a thiol compound characterized by an eight-carbon chain with an ethyl group at the second carbon position and a thiol (-SH) functional group at the first position.

| Identifier | Value |

| IUPAC Name | 2-ethylhexane-1-thiol |

| Synonyms | 2-Ethylhexanethiol, 2-Ethylhexyl mercaptan[1] |

| CAS Number | 7341-17-5[1] |

| Molecular Formula | C₈H₁₈S[1] |

| Molecular Weight | 146.30 g/mol [1] |

| SMILES | CCCCC(CC)CS[1] |

| InChI | InChI=1S/C8H18S/c1-3-5-6-8(4-2)7-9/h8-9H,3-7H2,1-2H3[1] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Strong, unpleasant | [2] |

| Boiling Point | 186 °C | [3] |

| Melting Point | -40 °C | [4] |

| Density | 0.843 g/mL at 25 °C | [5][6] |

| Solubility | Soluble in oil and alcohol; insoluble in water.[2] | |

| pKa | 10.34 ± 0.10 (Predicted) | [2] |

| Flash Point | 60 °C (closed cup) | [4][5] |

| Refractive Index | n20/D 1.457 | [5][6] |

Experimental Protocols

General Synthesis of this compound

A plausible synthetic route would involve the following steps:

-

Reaction Setup : The reaction is typically carried out in a polar solvent, such as an alcohol (e.g., ethanol) or aprotic polar solvent like N,N-dimethylformamide (DMF), under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.

-

Nucleophilic Substitution : 1-bromo-2-ethylhexane (the corresponding alkyl halide) would be reacted with a molar excess of sodium hydrosulfide (B80085). The reaction proceeds via an SN2 mechanism where the hydrosulfide ion displaces the bromide ion.

-

Reaction Conditions : The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Work-up : After the reaction is complete, the mixture is acidified to protonate the thiolate intermediate. This is followed by extraction with an organic solvent (e.g., diethyl ether or dichloromethane) and washing with water and brine to remove inorganic salts and impurities.

-

Purification : The crude product is then purified by distillation under reduced pressure to obtain pure this compound.

A one-step method for preparing various mercaptans using sodium hydrosulfide, a halide, N,N-dimethylformamide (DMF) as a solvent, and tetrabutylammonium (B224687) bromide (TBAB) as a phase transfer catalyst at room temperature under a nitrogen atmosphere has also been described, with reported yields above 80%.[7]

Analytical Methods

The identity and purity of this compound are typically determined using a combination of chromatographic and spectroscopic techniques.

-

Gas Chromatography (GC) : GC is a standard method for assessing the purity of this compound. Commercial suppliers often provide purity data based on GC analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Provides information on the number and types of protons in the molecule, confirming the presence of the ethyl and hexyl groups and the thiol proton.

-

¹³C NMR : Shows the number of unique carbon environments, which can be used to verify the carbon skeleton of the molecule.

-

-

Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the characteristic S-H stretching vibration of the thiol group, which typically appears as a weak band in the region of 2550-2600 cm⁻¹.

-

Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity.

Applications in Research and Industry

This compound has a range of applications stemming from the reactivity of its thiol group and its branched alkyl chain.

Materials Science

-

Nanoparticle Synthesis : It is used as a capping agent in the synthesis of nanoparticles, such as gold nanoparticles. The thiol group strongly binds to the surface of the nanoparticles, providing stability and preventing aggregation.[8]

-

Chemiresistive Vapor Sensors : this compound is employed in the fabrication of chemiresistive vapor sensors. It can be used to functionalize gold nanoparticles, which then form the sensing layer. The interaction of volatile organic compounds with this layer alters its electrical resistance, allowing for detection.[8]

-

Organic Electronics : It can form self-assembled monolayers (SAMs) on various surfaces, including copper indium sulfide (B99878) (CuInS₂). These SAMs can be utilized as active layers in organic electronic devices like organic light-emitting diodes (OLEDs) and solar cells.[2][8]

Chemical Synthesis and Polymer Chemistry

-

Chemical Intermediate : It serves as a building block in organic synthesis for the introduction of the 2-ethylhexylthio group into other molecules.[1]

-

Polymer Functionalization : In polymer chemistry, this compound can be used for the post-polymerization functionalization of polymers through thiol-ene "click" reactions. This allows for the modification of polymer properties, such as solubility.[9]

Industrial Applications

-

Flavors and Fragrances : this compound is used as a flavoring agent in the food industry.[1][4]

-

Corrosion Inhibitor and Lubricants : It finds application as a corrosion inhibitor and as a component in lubricants.[1]

Biological Activity and Signaling Pathways

Currently, there is limited information available in the scientific literature regarding the specific biological activities or involvement of this compound in signaling pathways. Its primary biological relevance in published literature is related to its toxicological profile, where it is classified as an irritant and can be harmful if swallowed or in contact with skin.[4] No significant research has been found linking it to specific drug development programs or therapeutic applications.

Visualizations

Caption: Key application areas of this compound.

Caption: Workflow for chemiresistive vapor sensor fabrication.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 7341-17-5 [chemicalbook.com]

- 3. labproinc.com [labproinc.com]

- 4. 2-Ethylhexanethiol | C8H18S | CID 110968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. 2-ethyl hexyl mercaptan, 7341-17-5 [thegoodscentscompany.com]

- 7. Fragrance material review on 2-ethyl-1-hexanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Ethylhexanethiol 97 7341-17-5 [sigmaaldrich.com]

- 9. pubs.rsc.org [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis and Purification of 2-Ethyl-1-hexanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-Ethyl-1-hexanethiol, a versatile organosulfur compound. This document outlines two primary synthetic routes, details purification methodologies, and provides protocols for analytical characterization. The information is intended to equip researchers and professionals in drug development and other scientific fields with the necessary knowledge to produce and purify this compound with high fidelity.

Introduction

This compound, also known as 2-ethylhexyl mercaptan, is a colorless to pale yellow liquid with a characteristic strong odor.[1] Its chemical formula is C8H18S, and it is utilized in a variety of industrial and research applications, including as a chemical intermediate in the synthesis of more complex molecules and as a surface-modifying agent.[2][3] The thiol functional group imparts unique reactivity, making it a valuable building block in organic synthesis.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a two-step process starting from the readily available 2-Ethyl-1-hexanol. The overall synthesis pathway involves the conversion of the alcohol to an alkyl halide, followed by a nucleophilic substitution with a sulfur source. The use of thiourea (B124793) as the sulfur nucleophile is a preferred method to avoid the formation of undesired sulfide (B99878) byproducts.[4][5]

Synthesis Pathway Overview

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Ethylhexyl Bromide from 2-Ethyl-1-hexanol

This procedure outlines the conversion of 2-Ethyl-1-hexanol to 2-Ethylhexyl Bromide using phosphorus tribromide.

-

Materials:

-

2-Ethyl-1-hexanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a reflux condenser connected to a gas trap, place 2-Ethyl-1-hexanol and anhydrous diethyl ether.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add phosphorus tribromide dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for 3-4 hours.

-

Cool the mixture to room temperature and pour it cautiously over crushed ice.

-

Separate the organic layer and wash it sequentially with cold water, 5% sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude 2-Ethylhexyl Bromide can be purified by vacuum distillation.

-

Step 2: Synthesis of this compound from 2-Ethylhexyl Bromide

This protocol details the reaction of 2-Ethylhexyl Bromide with thiourea to form an intermediate S-alkylisothiouronium salt, followed by alkaline hydrolysis to yield the final thiol product.[3][4][5]

-

Materials:

-

2-Ethylhexyl Bromide

-

Thiourea

-

Ethanol (95%)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl, dilute)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Formation of S-(2-Ethylhexyl)isothiouronium Bromide:

-

In a round-bottom flask equipped with a reflux condenser, dissolve thiourea in 95% ethanol.

-

Add 2-Ethylhexyl Bromide to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours. A white precipitate of the isothiouronium salt should form.

-

Cool the reaction mixture and collect the precipitate by filtration. Wash the solid with cold ethanol or diethyl ether.

-

-

Hydrolysis to this compound:

-

Place the S-(2-Ethylhexyl)isothiouronium Bromide in a round-bottom flask with a reflux condenser.

-

Add a solution of sodium hydroxide in water.

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture to room temperature. The thiol will be present as the sodium salt in the aqueous layer.

-

Carefully acidify the cooled mixture with dilute hydrochloric acid until it is acidic to litmus (B1172312) paper.

-

Extract the liberated thiol with diethyl ether (2 x 50 mL).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the ethereal solution over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

-

Purification of this compound

The primary method for purifying crude this compound is fractional distillation under reduced pressure and an inert atmosphere to prevent oxidation of the thiol to the corresponding disulfide.[6][7][8][9][10]

Purification Workflow

Caption: Workflow for the purification of this compound.

Experimental Protocol: Fractional Distillation

-

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux column)

-

Distillation head with thermometer

-

Condenser

-

Receiving flask(s)

-

Vacuum source and gauge

-

Heating mantle

-

Inert gas source (Nitrogen or Argon)

-

-

Procedure:

-

Set up the fractional distillation apparatus. Ensure all glassware is dry and the system can be maintained under an inert atmosphere.

-

Charge the crude this compound into the distillation flask.

-

Flush the system with an inert gas.

-

Apply vacuum and slowly heat the distillation flask.

-

Collect and discard the initial low-boiling fraction (forerun).

-

Carefully collect the fraction that distills at the expected boiling point of this compound (Boiling point: 67 °C at 10 mmHg).[11]

-

Monitor the temperature closely. A stable temperature during distillation indicates a pure fraction.

-

Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.

-

Allow the apparatus to cool completely under the inert atmosphere before dismantling.

-

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈S | [3] |

| Molecular Weight | 146.29 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 186-188 °C (atm) / 67 °C (10 mmHg) | [1][11] |

| Density | 0.843 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.457 | [2] |

Table 2: Typical Reaction Parameters and Yields

| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Bromination | 2-Ethyl-1-hexanol, PBr₃ | Diethyl ether | Reflux | 3-4 | 85-95 |

| Thiol Synthesis | 2-Ethylhexyl Bromide, Thiourea | Ethanol | Reflux | 4-6 | 70-85 |

| Hydrolysis | Isothiouronium salt, NaOH | Water/Ethanol | Reflux | 2-3 | >90 |

| Purification | Crude Thiol | N/A | 67 (at 10 mmHg) | N/A | 80-90 |

Analytical Characterization

The purity of the synthesized this compound should be assessed using appropriate analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for this purpose.[5][12][13]

GC-MS Analysis Protocol

-

Instrumentation:

-

Gas Chromatograph with a suitable capillary column (e.g., DB-5ms or equivalent).

-

Mass Spectrometer detector.

-

-

Sample Preparation:

-

Dilute a small aliquot of the purified this compound in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to an appropriate concentration (e.g., 100 ppm).

-

-

GC Parameters (Illustrative):

-

Injector Temperature: 250 °C

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 min.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 min.

-

-

Carrier Gas: Helium, constant flow rate (e.g., 1 mL/min).

-

-

MS Parameters (Illustrative):

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

-

Data Analysis:

-

The purity is determined by the relative peak area of the this compound peak in the total ion chromatogram. Identification is confirmed by comparing the obtained mass spectrum with a reference spectrum.

-

Table 3: Expected GC-MS Data for this compound

| Parameter | Expected Value |

| Retention Time | Dependent on specific column and conditions |

| Major Mass Fragments (m/z) | 146 (M+), 89, 57, 41 |

Safety Considerations

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. All reactions should be conducted with appropriate measures to control temperature and pressure. For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound and all reagents used.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Ch15 : Preparation of Thiols [chem.ucalgary.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fractional distillation - Wikipedia [en.wikipedia.org]

- 7. Purification [chem.rochester.edu]

- 8. energyeducation.ca [energyeducation.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemicals.co.uk [chemicals.co.uk]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

- 12. agilent.com [agilent.com]

- 13. repositorio.ucp.pt [repositorio.ucp.pt]

Spectroscopic Profile of 2-Ethyl-1-hexanethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Ethyl-1-hexanethiol (CAS No. 7341-17-5). The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is intended to support research and development activities.

Spectroscopic Data Summary

The following sections present the available spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

| CH₃ (Hexyl) | ~0.9 | Triplet |

| CH₃ (Ethyl) | ~0.9 | Triplet |

| (CH₂)₃ | ~1.3-1.5 | Multiplet |

| CH₂ (Ethyl) | ~1.4 | Quintet |

| CH | ~1.6 | Multiplet |

| CH₂-SH | ~2.5 | Doublet |

| SH | ~1.3 | Triplet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

| C1 (CH₂-SH) | ~25-30 |

| C2 (CH) | ~40-45 |

| C3 (CH₂) | ~30-35 |

| C4 (CH₂) | ~25-30 |

| C5 (CH₂) | ~20-25 |

| C6 (CH₃) | ~10-15 |

| Ethyl CH₂ | ~25-30 |

| Ethyl CH₃ | ~10-15 |

Infrared (IR) Spectroscopy

The following table summarizes the characteristic infrared absorption bands for this compound. The data is sourced from the NIST WebBook.[1]

Table 3: Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 2959 | C-H stretch (alkane) |

| 2927 | C-H stretch (alkane) |

| 2872 | C-H stretch (alkane) |

| 2570 | S-H stretch (thiol) |

| 1460 | C-H bend (alkane) |

| 1379 | C-H bend (alkane) |

Mass Spectrometry (MS)

The mass spectrometry data for this compound, obtained by electron ionization (EI), is presented below. The data is sourced from the NIST WebBook.[2]

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 146 | 15 | [M]⁺ (Molecular Ion) |

| 113 | 20 | [M - SH]⁺ |

| 87 | 100 | [M - C₄H₉]⁺ (Base Peak) |

| 57 | 85 | [C₄H₉]⁺ |

| 47 | 30 | [CH₂SH]⁺ |

| 41 | 60 | [C₃H₅]⁺ |

| 29 | 55 | [C₂H₅]⁺ |

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented spectroscopic data for this compound are not publicly available. However, the following sections describe generalized protocols for each technique applicable to a liquid thiol sample.

NMR Spectroscopy

A sample of this compound would typically be dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H). For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width would be optimized. For ¹³C NMR, a proton-decoupled sequence would be used to simplify the spectrum.

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum can be obtained using a neat liquid film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. A background spectrum of the empty salt plates or the clean ATR crystal is first recorded. A small drop of the sample is then placed on the plate or crystal, and the sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

For a volatile liquid such as this compound, the sample would be introduced into the mass spectrometer via a gas chromatography (GC) interface or a direct injection port. In the electron ionization (EI) source, the sample molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: Generalized workflow for spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Solubility of 2-Ethyl-1-hexanethiol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Ethyl-1-hexanethiol in various organic solvents. Due to the limited availability of specific quantitative solubility data, this guide emphasizes qualitative solubility and miscibility, alongside standardized experimental protocols for their determination. The document also explores the broader context of thiol chemistry in biological signaling pathways, where solubility plays a critical role.

Introduction to this compound

This compound (CAS No. 7341-17-5) is an organosulfur compound with a branched alkyl chain.[1][2] Its structure, featuring a thiol (-SH) functional group, imparts characteristic chemical reactivity and physical properties. This compound is noted for its strong, unpleasant odor and is used in various industrial applications, including as a chemical intermediate and a component in the synthesis of other organic molecules.[2] Understanding its solubility is crucial for its application in chemical synthesis, formulation, and in predicting its behavior in biological systems.

Solubility Profile of this compound

The principle of "like dissolves like" governs the solubility of molecular compounds. The branched eight-carbon alkyl chain of this compound gives it a significant nonpolar character, leading to favorable interactions with nonpolar and weakly polar organic solvents. While the thiol group introduces a degree of polarity, its contribution is less significant than the hydroxyl group in analogous alcohols, resulting in weaker hydrogen bonding capabilities.

The following tables summarize the qualitative solubility of this compound in various classes of organic solvents based on general chemical principles and available information.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility/Miscibility | Rationale |

| Nonpolar Solvents | Hexane, Toluene, Benzene, Diethyl Ether | Miscible | The nonpolar alkyl chain of this compound interacts favorably with nonpolar solvents through van der Waals forces. |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Likely Miscible | These solvents have moderate polarity and can interact with the thiol group, while their organic character is compatible with the alkyl chain. |

| Polar Protic Solvents | Ethanol, Methanol, Isopropanol | Soluble/Miscible | The term "soluble in alcohol" is frequently cited.[1][2] The alkyl portion of the alcohols has favorable interactions with the alkyl chain of the thiol. |

| Highly Polar Solvents | Water | Insoluble/Slightly Soluble | The large nonpolar alkyl chain dominates the molecule's properties, making it hydrophobic and thus poorly soluble in water. |

Experimental Protocols for Solubility and Miscibility Determination

For researchers needing to determine the precise solubility or miscibility of this compound in a specific solvent system, the following experimental protocols can be employed.

3.1. Protocol for Determining Liquid-Liquid Miscibility

This protocol provides a straightforward method for visually assessing the miscibility of two liquids.[3][4]

-

Materials:

-

This compound

-

Solvent of interest

-

Calibrated pipettes or graduated cylinders

-

A set of clear, sealable test tubes or vials

-

Vortex mixer

-

-

Procedure:

-

Prepare a series of test tubes with varying volume ratios of this compound and the solvent (e.g., 1:9, 3:7, 5:5, 7:3, 9:1).

-

For each ratio, add the specified volumes of the two liquids to a test tube.

-

Securely cap the test tube and vortex the mixture for 1-2 minutes to ensure thorough mixing.

-

Allow the mixture to stand undisturbed and observe.

-

Observation:

-

If the mixture remains a single, clear phase, the two liquids are miscible at that ratio.

-

If the mixture becomes cloudy or separates into two distinct layers, the liquids are immiscible or partially miscible.[4]

-

-

Repeat the observation after a longer period (e.g., 1 hour) to check for slow phase separation.

-

If the liquids are miscible in all tested proportions, they are considered fully miscible.

-

3.2. Protocol for Quantitative Solubility Determination (Isothermal Method)

This protocol is adapted for determining the solubility of a liquid (solute) in another liquid (solvent) when they are not fully miscible.

-

Materials:

-

This compound

-

Solvent of interest

-

A temperature-controlled water bath or incubator

-

Sealable flasks or vials

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Gas chromatograph (GC) or other suitable analytical instrument

-

Calibrated glassware

-

-

Procedure:

-

Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a sealed flask.

-

Place the flask in a temperature-controlled bath and stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, stop the stirring and allow the mixture to stand undisturbed (still in the temperature-controlled bath) for several hours to allow the two phases to separate completely.

-

Carefully extract a known volume of the solvent phase (the top or bottom layer, depending on densities) using a syringe or pipette, being careful not to disturb the interface or withdraw any of the undissolved solute phase.

-

Prepare a series of standard solutions of this compound in the pure solvent of known concentrations.

-

Analyze the extracted sample and the standard solutions using a pre-calibrated analytical method (e.g., GC) to determine the concentration of this compound in the saturated solvent phase.

-

The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Relevance of Thiol Solubility in Biological Systems

The solubility of thiol-containing molecules is of paramount importance in their biological function, particularly in cellular signaling pathways.[5][6] While this compound is not a biological molecule, understanding the behavior of endogenous thiols like glutathione (B108866) (GSH) and the thioredoxin (Trx) system provides a valuable context for the importance of solubility and partitioning in drug development and toxicology.

Thiols are key players in maintaining cellular redox homeostasis and are involved in protecting cells from oxidative damage.[5] The effectiveness of these molecules depends on their ability to be present in the correct cellular compartments (e.g., cytosol, mitochondria) at appropriate concentrations. This distribution is governed by their solubility in the aqueous cellular environment and their ability to partition into more hydrophobic regions like cell membranes.

4.1. The Glutathione and Thioredoxin Systems

The glutathione and thioredoxin systems are two major thiol-dependent antioxidant systems in cells.[7][8] They are crucial for redox signaling, detoxification, and maintaining the appropriate redox state of protein thiols.[7][9] The diagram below illustrates a simplified workflow of the thioredoxin system's role in redox signaling.

In this pathway, the solubility of each component in the aqueous cytosol is essential for these interactions to occur. The ability of exogenous thiol-containing molecules to influence these pathways would depend on their ability to cross cell membranes and their solubility within the cellular environment.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is scarce, it is widely understood to be soluble in or miscible with a broad range of nonpolar and polar organic solvents, and poorly soluble in water. For applications requiring precise solubility information, the experimental protocols provided in this guide can be utilized. The principles of thiol chemistry and the importance of solubility are fundamental to understanding the potential interactions of such molecules in both industrial and biological contexts. The study of endogenous thiol systems, such as the glutathione and thioredoxin pathways, underscores the critical role that solubility and partitioning play in the function of these vital molecules.

References

- 1. 2-Ethylhexanethiol | C8H18S | CID 110968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. Solvent Miscibility Table [sigmaaldrich.com]

- 4. Miscibility - Wikipedia [en.wikipedia.org]

- 5. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]

- 7. mdpi.com [mdpi.com]

- 8. Redox signaling and the emerging therapeutic potential of thiol antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glutathione synthesis and its role in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]

2-Ethyl-1-hexanethiol: A Comprehensive Technical Guide to Safety, Handling, and Disposal

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and disposal of 2-Ethyl-1-hexanethiol (CAS No. 7341-17-5). The information is intended to support researchers, scientists, and drug development professionals in managing this chemical safely and responsibly in a laboratory and development setting. This guide summarizes key physicochemical properties, toxicological data, exposure control measures, and emergency procedures.

Physicochemical and Toxicological Properties

This compound is a colorless to pale yellow liquid with a strong, unpleasant odor.[1][2] It is a flammable liquid and should be handled with caution.[1][2] Quantitative data on its properties are summarized in the tables below. It is important to note that specific toxicity data for this compound is limited. Therefore, data for the structurally related compound 2-Ethyl-1,3-hexanediol is provided for comparison, but it should be interpreted with caution as it is not the same substance.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H18S | [1][3] |

| Molecular Weight | 146.29 g/mol | [3] |

| Boiling Point | 67 °C at 10 mmHg | [4][5] |

| Melting Point | -40 °C | [5][6] |

| Flash Point | 60 °C (140 °F) - closed cup | [2][4][6][7] |

| Density | 0.843 g/mL at 25 °C | [2][4] |

| Solubility | Insoluble in water; soluble in oil and alcohol.[1][8] |

Table 2: Acute Toxicity Data for 2-Ethyl-1,3-hexanediol (CAS No. 94-96-2) - A Structurally Related Compound

| Toxicity Type | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1400 mg/kg | [9][10] |

| LD50 | Rabbit | Dermal | 2 g/kg | [9] |

| LC50 | Rat | Inhalation | > 3.8 mg/L (4 h) | [9] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

-

Flammable liquids: Category 3[1]

-

Acute toxicity (Oral, Dermal, Inhalation): Category 4[1]

-

Skin corrosion/irritation: Causes skin irritation.[6]

-

Serious eye damage/eye irritation: Causes serious eye irritation.[6]

-

Hazardous to the aquatic environment, long-term hazard: May cause long lasting harmful effects to aquatic life.[5][6]

Experimental Protocols for Safety Assessment

Standardized protocols, such as those provided by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), are used to assess the safety of chemicals. The following are examples of relevant methodologies.

Acute Oral Toxicity (OECD 423)

The acute toxic class method is a stepwise procedure using a small number of animals to classify a substance's oral toxicity.[3]

-

Principle: A single sex (typically female rats) is dosed at one of a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[6] The outcome of the first step determines the next dose level.

-

Procedure:

-

Data Analysis: The results are used to classify the substance according to GHS categories for acute oral toxicity.[6]

Acute Dermal Toxicity (OECD 402)

This method assesses the potential for adverse effects from a single dermal exposure.[12]

-

Principle: The test substance is applied to the skin of a small number of animals in a stepwise manner at fixed doses.[13]

-

Procedure:

-

The fur is removed from the dorsal area of the test animals (typically rats or rabbits) 24 hours before the test.[12]

-

The substance is applied uniformly over an area of at least 10% of the body surface.[7]

-

The treated area is covered with a porous gauze dressing for 24 hours.[8]

-

Animals are observed for signs of toxicity and skin reactions for 14 days.[8]

-

-

Data Analysis: The number of animals exhibiting signs of toxicity at different dose levels is used for classification.[13]

Acute Inhalation Toxicity (OECD 403)

This guideline is used to determine the health hazards of short-term exposure to an airborne substance.[14]

-

Principle: Animals (usually rats) are exposed to the test substance as a gas, vapor, or aerosol in a chamber for a defined period (typically 4 hours).[15]

-

Procedure:

-

Data Analysis: The data are used to calculate an LC50 (median lethal concentration) and to classify the substance for acute inhalation toxicity.[15]

Aquatic Toxicity (EPA 850.1010)

This test evaluates the acute toxicity of a substance to freshwater invertebrates, such as Daphnia magna.[17]

-

Principle: Test organisms are exposed to a range of concentrations of the test substance in a static or flow-through system for a specified period (typically 48 hours).[17]

-

Procedure:

-

Data Analysis: The data are used to calculate the EC50 (median effective concentration) that causes immobilization in 50% of the daphnids.[17]

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

Personal Protective Equipment (PPE) and Exposure Controls

To minimize exposure to this compound, the following engineering controls and personal protective equipment should be used.

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to maintain airborne concentrations below exposure limits.[18]

-

Eye/Face Protection: Wear chemical safety goggles with side shields or a face shield.[16]

-

Skin Protection: Wear chemical-resistant gloves such as nitrile or neoprene, and a lab coat or other protective clothing.[16]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[18]

Occupational Exposure Monitoring

While specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies like OSHA or ACGIH, general guidelines for thiols should be followed. NIOSH has established a recommended exposure limit (REL) for n-Hexanethiol of a ceiling of 0.5 ppm.[10]

A general procedure for monitoring workplace air for thiols involves:

-

Sampling: Air is drawn through a solid sorbent tube or a filter impregnated with a derivatizing agent (e.g., mercuric acetate) to trap the thiol.[19][20][21][22]

-

Sample Preparation: The trapped thiol is desorbed or regenerated using a suitable solvent.[20][21]

-

Analysis: The sample is analyzed using gas chromatography with a flame photometric detector (FPD) or a flame ionization detector (FID).[19][20][21]

Accidental Release Measures and First Aid

In the event of a spill or exposure, prompt and appropriate action is necessary.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.

-

Unsuitable Extinguishing Media: Do not use a direct water jet as it may spread the fire.

-

Specific Hazards: Flammable liquid and vapor. Vapors may travel to a source of ignition and flash back. Combustion may produce toxic sulfur oxides and carbon oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[16]

Disposal Considerations

Disposal of this compound and its contaminated materials must be in accordance with local, state, and federal regulations.

Laboratory-Scale Disposal and Decontamination

For small quantities and for decontaminating glassware and surfaces, oxidation with a bleach solution is an effective method to neutralize the malodorous thiol.[3][7][23][24]

-

Preparation of Bleach Solution: Prepare a 10% aqueous solution of household bleach (sodium hypochlorite) in a fume hood. For larger quantities of thiol, the bleach solution can be cooled in an ice bath to control the exothermic reaction.[7]

-

Oxidation of Liquid Waste: Slowly add the this compound waste to the stirred bleach solution. The reaction is exothermic, so addition should be gradual. Allow the mixture to react for several hours to ensure complete oxidation.

-

Decontamination of Glassware: Submerge contaminated glassware in a bleach bath for at least 24 hours to oxidize any residual thiol.[23][24]

-

Disposal of Neutralized Waste: The resulting solution, containing less hazardous sulfonate salts, can then be neutralized and disposed of in accordance with institutional guidelines, which may include disposal down the drain with copious amounts of water.

Industrial Disposal

For larger quantities, disposal should be handled by a licensed hazardous waste disposal company. Common industrial disposal methods for organosulfur compounds include:

-

Incineration: Controlled incineration in a facility equipped with scrubbers to remove sulfur oxides from the flue gases.[13]

-

Chemical Treatment: Oxidation or other chemical neutralization processes on an industrial scale.

It is imperative to consult with environmental health and safety (EHS) professionals and adhere to all applicable regulations for the proper disposal of this compound.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. epa.gov [epa.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. oecd.org [oecd.org]

- 8. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]

- 9. fishersci.com [fishersci.com]

- 10. 2-Ethyl-1,3-Hexanediol | C8H18O2 | CID 7211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. oecd.org [oecd.org]

- 12. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 13. assets-global.website-files.com [assets-global.website-files.com]

- 14. oecd.org [oecd.org]

- 15. OECD Guideline of Acute Inhalation toxicity | PPTX [slideshare.net]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Inhalation toxicity studies: OECD guidelines in relation to REACH and scientific developments [repository.tno.nl]

- 19. osha.gov [osha.gov]

- 20. cdc.gov [cdc.gov]

- 21. osha.gov [osha.gov]

- 22. METHYL MERCAPTAN (METHANETHIOL) | Occupational Safety and Health Administration [osha.gov]

- 23. researchgate.net [researchgate.net]

- 24. chem.rochester.edu [chem.rochester.edu]

2-Ethyl-1-hexanethiol synonyms and CAS number 7341-17-5

CAS Number: 7341-17-5

This technical guide provides a comprehensive overview of 2-Ethyl-1-hexanethiol, a versatile organosulfur compound. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields.

Chemical Identity and Synonyms

This compound is a branched-chain alkanethiol. Its unique structural characteristics impart specific chemical properties that are leveraged in various industrial and research applications.

Synonyms:

-

2-Ethylhexyl mercaptan[1]

-

2-Ethylhexanethiol[1]

-

1-Hexanethiol, 2-ethyl-[1]

-

2-Ethylhexan-1-thiol[1]

-

2-(Mercaptomethyl)heptane

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling, storage, and application of the compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈S | [1] |

| Molecular Weight | 146.29 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Strong, unpleasant | [1] |

| Boiling Point | 186 °C | [2] |

| Density | 0.843 g/mL at 25 °C | [3] |

| Refractive Index | 1.457 (n20/D) | [3] |

| Flash Point | 60 °C | [3] |

| Water Solubility | Insoluble | [1] |

| Solubility in Organics | Soluble in oil and alcohol | [1] |

Applications in Research and Industry

This compound is utilized in a range of applications owing to its reactive thiol group and branched alkyl chain.

-

Chemical Synthesis: It serves as a crucial intermediate and building block in the synthesis of more complex organic molecules.[1] The thiol group provides a site for various chemical modifications.

-

Corrosion Inhibition: This compound can form a self-assembled monolayer (SAM) on metal surfaces, which acts as a protective barrier against corrosion.[3]

-

Materials Science: It is employed as a capping agent for gold surfaces in the development of chemiresistive vapor sensors.[3] Additionally, it can form a SAM on copper indium sulfide (B99878) (CuInS₂), which has applications in organic electronic devices like OLEDs and solar cells.[3]

-

Flavors and Fragrances: It is used as a chemical intermediate in the production of various flavor and fragrance compounds.[1]

-

Lubricants: It is a component in some lubricant formulations.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are crucial for its effective use in a laboratory setting.

Synthesis: General Approach via Alkyl Halide Substitution

A common laboratory-scale synthesis of thiols involves the nucleophilic substitution of an alkyl halide with a hydrosulfide (B80085) salt. The following represents a generalized protocol for the synthesis of this compound.

Reaction Scheme:

Synthetic pathway for this compound.

Materials:

-

2-Ethyl-1-hexyl bromide

-

Sodium hydrosulfide (NaSH)

-

Ethanol

-

Water

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (dilute)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydrosulfide in a mixture of ethanol and water.

-

Slowly add 2-ethyl-1-hexyl bromide to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic extracts and wash with dilute hydrochloric acid, followed by water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification: Fractional Distillation

The crude product can be purified by fractional distillation under reduced pressure to obtain a high-purity sample.

Procedure:

-

Set up a fractional distillation apparatus with a vacuum source.

-

Place the crude this compound in the distillation flask.

-

Slowly reduce the pressure and begin heating the flask.

-

Collect the fraction that distills at the appropriate boiling point for the given pressure. For example, the boiling point is 67°C at 10 mmHg.[3]

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The purity and identity of the synthesized this compound can be confirmed using GC-MS.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Inlet Temperature: 250 °C

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold: 5 minutes at 250 °C

-

-

MSD Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-400

Sample Preparation:

Dilute a small amount of the purified product in a suitable solvent such as dichloromethane (B109758) or hexane (B92381) before injection.

Biological Activity and Signaling Pathways

Future research is warranted to explore the potential biological effects of this compound, including its metabolism, cytotoxicity, and any interactions with key cellular signaling cascades. Given its chemical nature as a thiol, it could potentially interact with biological systems through redox-sensitive pathways or by binding to metal-containing proteins.

Potential areas of future biological research.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[1] It can cause skin and eye irritation.[1] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. 2-Ethylhexanethiol | C8H18S | CID 110968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhalation exposure to 2-ethyl-1-hexanol causes hepatomegaly and transient lipid accumulation without induction of peroxisome proliferator-activated receptor alpha in mice - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of 2-Ethylhexyl mercaptan

An In-depth Technical Guide on the Physical Properties of 2-Ethylhexyl Mercaptan

Introduction

2-Ethylhexyl mercaptan, also known as 2-ethyl-1-hexanethiol, is an organosulfur compound with a distinct odor. It is a colorless to pale yellow liquid. This document provides a comprehensive overview of its physical properties, experimental protocols for their determination, and relevant chemical pathways. This guide is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed technical information on this compound.

Core Physical Properties

The fundamental physical characteristics of 2-Ethylhexyl mercaptan are summarized in the table below. These values are essential for handling, storage, and application of the substance in a laboratory or industrial setting.

| Property | Value | Conditions |

| Molecular Formula | C8H18S | |

| Molecular Weight | 146.3 g/mol | |

| Appearance | Colorless to pale yellow clear liquid | (est)[1] |

| Melting Point | -40.00 to -39.00 °C | @ 760.00 mm Hg[1] |

| Boiling Point | 178.00 to 182.00 °C | @ 760.00 mm Hg[1] |

| Specific Gravity | 0.81700 to 0.82700 | @ 25.00 °C[1] |

| Refractive Index | 1.45300 to 1.45900 | @ 20.00 °C[1] |

| Vapor Pressure | 0.827000 mmHg | @ 25.00 °C (est)[1] |

| Flash Point | 140.00 °F (60.00 °C) | TCC[1] |

| Solubility | Soluble in alcohol and oils. Insoluble in water (22.93 mg/L @ 25 °C est) | [1] |

| LogP (o/w) | 4.343 | (est)[1] |

Experimental Protocols

Accurate determination of physical properties is crucial for the safe and effective use of chemical compounds. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of 2-Ethylhexyl mercaptan can be determined using standard laboratory procedures. A common method involves distillation in a well-ventilated fume hood due to the compound's strong odor and potential hazards.

-

Apparatus Setup : A standard distillation apparatus is assembled, including a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure :

-

A sample of 2-Ethylhexyl mercaptan is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

The heating mantle is turned on and the temperature is gradually increased.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.

-

Measurement of Specific Gravity

Specific gravity, the ratio of the density of a substance to the density of a reference substance (usually water), can be measured using a pycnometer or a hydrometer.

-

Using a Pycnometer :

-

The empty pycnometer is weighed.

-

It is then filled with distilled water and weighed again to determine the weight of the water.

-

The pycnometer is emptied, dried, and filled with 2-Ethylhexyl mercaptan, then weighed.

-

The specific gravity is calculated by dividing the weight of the 2-Ethylhexyl mercaptan by the weight of the water.

-

Flash Point Determination

The flash point is a critical safety parameter, indicating the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source. The Tag Closed-Cup (TCC) method is commonly used.

-

Apparatus : A Tag Closed-Cup tester is used.

-

Procedure :

-

The sample cup is filled with 2-Ethylhexyl mercaptan to the specified level.

-

The lid is closed, and the sample is heated at a slow, constant rate.

-

At regular temperature intervals, a small flame is introduced into the vapor space of the cup.

-

The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a brief flash.

-

Chemical Synthesis and Analysis Workflow

The following diagrams illustrate a typical synthesis route and an analytical workflow for 2-Ethylhexyl mercaptan.

Caption: A simplified diagram illustrating the synthesis of 2-Ethylhexyl mercaptan from 2-Ethylhexanol and Hydrogen Sulfide.

A common method for producing mercaptans is through the reaction of an alcohol with hydrogen sulfide in the presence of a catalyst.[2]

Caption: A general workflow for the analysis of 2-Ethylhexyl mercaptan using Gas Chromatography-Mass Spectrometry (GC-MS).

Gas chromatography is a common technique for the analysis of mercaptans.[3][4][5] The use of a sulfur-selective detector, such as a flame photometric detector (FPD), can enhance the sensitivity and selectivity of the analysis.[5]

Safety and Handling

2-Ethylhexyl mercaptan is classified as an irritant and is considered dangerous for the environment.[1] It may cause sensitization by skin contact and is irritating to the eyes.[1] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.[1] It should be stored in a cool, well-ventilated area in tightly sealed containers.[1]

References

- 1. 2-ethyl hexyl mercaptan, 7341-17-5 [thegoodscentscompany.com]

- 2. WO2007070496A2 - Process for synthesis of mercaptans and sulfides from alcohols - Google Patents [patents.google.com]

- 3. cdc.gov [cdc.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. ANALYTICAL METHODS - Toxicological Profile for Methyl Mercaptan - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Impact of Steric Hindrance: A Technical Guide to the Reactivity of Branched Alkanethiols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) of alkanethiols on noble metal surfaces, particularly gold, are a cornerstone of nanoscience and surface engineering. They provide a robust platform for controlling interfacial properties with molecular precision, which is critical in fields ranging from biosensing to drug delivery.[1][2][3][4] While linear alkanethiols have been extensively studied, the introduction of branching in the alkyl chain introduces significant steric constraints that profoundly alter the reactivity, stability, and structural characteristics of the resulting monolayers. This guide provides an in-depth technical analysis of the core principles governing the reactivity of branched alkanethiols, with a focus on their comparison to linear counterparts. Understanding these differences is crucial for the rational design of functional surfaces for advanced applications.

The primary distinction in the reactivity of branched versus linear alkanethiols arises from steric hindrance. The bulky nature of branched alkyl groups impedes the dense packing typically observed in SAMs of linear alkanethiols. This leads to monolayers with lower packing density, altered molecular orientation, and a higher degree of disorder.[5][6] These structural changes, in turn, influence the kinetics of SAM formation, the thermodynamic stability of the monolayer, and the chemical reactivity of the exposed surface. For instance, the electrochemical rectification observed in tert-butanethiol SAMs is a direct consequence of its unique branched structure, which dictates a different surface lattice compared to linear alkanethiols.[7]

Comparative Analysis: Branched vs. Linear Alkanethiols

The introduction of branching along the alkyl chain of an alkanethiol has a cascading effect on its self-assembly and subsequent monolayer properties. This section provides a comparative analysis of the key differences in reactivity and stability between branched and linear alkanethiols.

Kinetics of Self-Assembled Monolayer (SAM) Formation

The formation of alkanethiol SAMs on gold is a spontaneous process driven by the strong affinity of sulfur for gold.[8] The process is generally understood to occur in two stages: an initial, rapid physisorption of thiol molecules onto the surface, followed by a slower chemisorption and organizational phase.[8]

For linear alkanethiols, the assembly process is relatively well-ordered, leading to densely packed monolayers. In contrast, the steric bulk of branched alkanethiols can hinder the organizational phase, potentially leading to slower overall kinetics for achieving a stable monolayer. While direct comparative kinetic studies for a homologous series are scarce, the principles of steric hindrance suggest that the activation energy for the rearrangement of branched molecules on the surface would be higher.

Structural Characteristics of SAMs

The packing density and molecular orientation within a SAM are crucial determinants of its properties. Linear alkanethiols typically form densely packed, quasi-crystalline structures on Au(111) surfaces, often exhibiting a (√3 × √3)R30° packing motif.

Branching disrupts this ordered arrangement. For example, tert-butanethiol has been shown to form a more open (√7 × √7)R19° surface lattice on Au(111).[7] This lower packing density is a direct consequence of the steric repulsion between the bulky tert-butyl groups, which prevents the molecules from adopting the close-packed arrangement of their linear counterparts. This difference in packing is a critical factor influencing the barrier properties and stability of the monolayer.

Thermodynamic Stability

The stability of an alkanethiol SAM can be assessed in terms of its resistance to thermal, oxidative, and electrochemical desorption.

-

Thermal Stability: Thermal desorption studies indicate that steric hindrance from branching can weaken the overall stability of the monolayer. For instance, studies on propanethiol and its methylated derivatives have shown that increasing the number of methyl groups (branching) leads to a decrease in the desorption temperature of the molecularly desorbed species.[6] This is attributed to a reduction in the stabilizing van der Waals interactions between adjacent alkyl chains due to the less dense packing.

-

Oxidative Stability: The oxidative stability of alkanethiol SAMs is a critical consideration for their long-term use in ambient conditions.[9][10][11][12] While direct comparative studies on branched versus linear alkanethiols are limited, it is plausible that the lower packing density of branched alkanethiol SAMs could allow for greater penetration of oxidizing species to the sulfur-gold interface, potentially leading to lower oxidative stability.

-

Electrochemical Stability: The electrochemical stability of SAMs is crucial for applications in sensing and molecular electronics.[7][13][14] Studies have shown that the reductive stability of non-aromatic branched thiols can be lower than that of short-chain linear thiols.[7] This suggests that the structural differences imposed by branching can influence the susceptibility of the sulfur-gold bond to electrochemical cleavage.

Data Presentation

The following tables summarize the key comparative data on the properties of branched versus linear alkanethiols based on available literature.

| Property | Linear Alkanethiols | Branched Alkanethiols | Key Observations & References |

| SAM Packing Structure on Au(111) | Typically (√3 × √3)R30° (high density) | Can form more open structures, e.g., (√7 × √7)R19° for tert-butanethiol (lower density) | Branching prevents close packing due to steric hindrance.[7] |

| Thermal Desorption | Desorption occurs at higher temperatures due to strong inter-chain van der Waals interactions. | Monomer desorption can occur at lower temperatures. | Steric hindrance from branching reduces stabilizing inter-chain interactions.[6] |

| Electrochemical Stability | Generally stable within a specific potential window.[13] | May exhibit lower reductive stability compared to some linear counterparts.[7] | The unique structure of branched thiol SAMs can affect their electrochemical properties.[7] |

| Intermolecular Interactions | Strong van der Waals forces contribute significantly to monolayer stability. | Weaker van der Waals forces due to increased intermolecular distances. | Steric hindrance is the primary factor limiting close packing and strong interactions.[5][6] |

Experimental Protocols

Synthesis of a Representative Branched Alkanethiol: 2-Methyl-1-butanethiol (B156433)

This protocol outlines a general method for the synthesis of 2-methyl-1-butanethiol, a representative branched alkanethiol.[15][16][17][18][19]

Materials:

-

Methyl 2-butenoate

-

Lithium aluminum hydride (LiAlH₄)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (HCl), dilute

-

Phosphorus tribromide (PBr₃)

-

Sodium hydroxide (B78521) (NaOH)

Procedure:

-

Reduction of the Ester:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of methyl 2-butenoate in anhydrous diethyl ether is slowly added to a stirred suspension of LiAlH₄ in anhydrous diethyl ether at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is carefully quenched by the sequential addition of water, followed by a dilute solution of NaOH, and then more water.

-

The resulting precipitate is filtered off, and the organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 2-buten-1-ol.

-

-

Bromination of the Alcohol:

-

The 2-buten-1-ol is dissolved in diethyl ether and cooled to 0 °C.

-

PBr₃ is added dropwise with stirring.

-

The reaction mixture is stirred at room temperature for several hours.

-

The mixture is then poured onto ice and the organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give 1-bromo-2-butene.

-

-

Thiol Synthesis:

-

A solution of 1-bromo-2-butene and thiourea in ethanol (B145695) is refluxed for several hours.

-

A solution of NaOH in water is then added, and the mixture is refluxed for an additional period.

-

After cooling, the reaction mixture is acidified with dilute HCl and extracted with diethyl ether.

-

The organic extracts are combined, washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.

-

The crude 2-methyl-1-butanethiol is then purified by fractional distillation.

-

Formation of Alkanethiol Self-Assembled Monolayers on Gold

This protocol provides a general procedure for the formation of alkanethiol SAMs on gold substrates from a solution.[8][20]

Materials:

-

Gold-coated substrates (e.g., silicon wafers, glass slides)

-

Alkanethiol (linear or branched)

-

High-purity ethanol (200 proof)

-

Clean glass or polypropylene (B1209903) vials with caps

-

Tweezers

-

Dry nitrogen gas

Procedure:

-

Substrate Preparation:

-

The gold substrate must be clean to ensure the formation of a high-quality SAM. A common cleaning procedure involves rinsing the substrate with ethanol and then drying it with a stream of dry nitrogen gas. For more rigorous cleaning, piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used with extreme caution in a fume hood.

-

-

Thiol Solution Preparation:

-

Prepare a dilute solution of the alkanethiol in ethanol, typically in the range of 1 to 5 mM.

-

-

Self-Assembly:

-

Immerse the clean gold substrate into the thiol solution in a clean vial.

-

To minimize oxidation, it is recommended to reduce the headspace above the solution and backfill the vial with an inert gas like nitrogen before sealing.

-

Allow the self-assembly to proceed for a period of 12 to 48 hours. Longer immersion times generally lead to more ordered and densely packed monolayers.

-

-

Rinsing and Drying:

-

After the desired immersion time, remove the substrate from the thiol solution using tweezers.

-

Rinse the substrate thoroughly with fresh ethanol to remove any non-chemisorbed thiols.

-

Dry the substrate with a gentle stream of dry nitrogen gas.

-

-

Storage:

-

Store the prepared SAM-coated substrates in a clean, dry environment, preferably under an inert atmosphere to prevent contamination and degradation.

-

Visualization of Experimental Workflow

The following diagram illustrates a general experimental workflow for the comparative study of branched and linear alkanethiol reactivity.

Conclusion